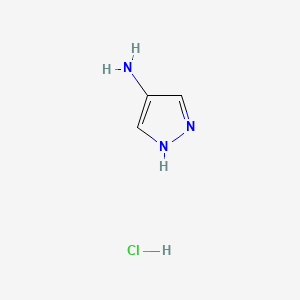

1H-pyrazol-4-amine hydrochloride

Vue d'ensemble

Description

1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H6ClN3 . It is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .

Synthesis Analysis

Pyrazole derivatives are synthesized using a variety of methods, and they have been reported to possess almost all types of pharmacological activities . The synthesis of pyrazole derivatives has attracted the attention of many researchers due to their diverse applications in different fields such as technology, medicine, and agriculture .

Molecular Structure Analysis

The molecular structure of 1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring bound to a hydrochloride group . The molecular weight of this compound is 119.55 g/mol .

Chemical Reactions Analysis

Pyrazole derivatives, including 1H-pyrazol-4-amine hydrochloride, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Physical And Chemical Properties Analysis

1H-pyrazol-4-amine hydrochloride has a molecular weight of 119.55 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Applications De Recherche Scientifique

Microwave Synthesis

A microwave-mediated synthesis method for 1H-pyrazole-5-amines was developed using 1 M HCl, providing products within minutes with minimal purification. This method is efficient for various functional groups and scalable from milligrams to grams (Everson et al., 2019).

Solvent-free Synthesis of Heterocyclic Ketene Aminals

A solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals was achieved, producing diverse compounds rapidly. This method is environmentally friendly and suitable for large-scale synthesis (Yu et al., 2013).

Synthesis and Bioactivity of Pyrazole Derivatives

A study on the synthesis of pyrazole derivatives revealed their potential in antitumor, antifungal, and antibacterial activities. The compounds' structures and biological activities against breast cancer and microbes were explored (Titi et al., 2020).

Amination of 4-chloroquinazolines

Research on the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles showed selective amination with secondary amino groups of 3-amino-1H-pyrazoles. This study provides insights into chemoselective amination processes (Shen et al., 2010).

Copper Complexes of 1H-pyrazole Azamacrocycles

The formation of Cu2+ complexes with 1H-pyrazole azamacrocycles was explored, showing the influence of chain length and metal-to-ligand ratio on self-organization processes. The study contributes to the understanding of metal coordination in macrocyclic chemistry (Lopera et al., 2020).

Intermolecular C-H Amination

A method for intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones was developed, featuring broad scope and mild reaction conditions. This protocol contributes to the field of aromatic C-H amination (Wu et al., 2014).

“On-water” Synthesis of 1H-furo[2,3-c]pyrazole-4-amines

An “on-water” catalyst-free protocol for synthesizing 1H-furo[2,3-c]pyrazole-4-amines was achieved, emphasizing green chemistry principles and high yield production (Noruzian et al., 2019).

Multicomponent Domino Reactions in Aqueous Media

A study on L-proline-catalyzed, on-water four-component domino reactions led to the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines. This research highlights the efficiency of multicomponent reactions in green chemistry (Prasanna et al., 2013).

Synthesis of Energetic Materials

Research on the synthesis of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts explored their potential as high-performance, thermally stable energetic materials (Li et al., 2016).

Synthesis of Flexible Bis(pyrazol-1-yl)alkane Ligands

A study on the facile synthesis of flexible bis(pyrazol-1-yl)alkane ligands in a superbasic medium contributes to the development of new ligand systems for coordination chemistry (Potapov et al., 2007).

Analgesic and Other Activities of 3,5-Diphenyl-1H-pyrazole Derivatives

Research on N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives explored their analgesic and other pharmacological activities (Bondavalli et al., 1988).

Synthesis of Substituted 1H-Pyrazolo[3,4-b]quinolines

The study on the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines contributed to the development of high-fluorescence intensity compounds for organic light-emitting diodes (Szlachcic et al., 2017).

One-Pot Synthesis of 1H-Pyrazole-5-carboxylates

A one-pot synthesis approach for 1H-pyrazole-5-carboxylates from 4-aryl-2,4-diketoesters and arylhydrazine hydrochlorides was developed, demonstrating a streamlined method for producing these compounds (Zhai et al., 2016).

Synthesis of a Novel Antibacterial Candidate

The synthesis of a novel oxazolidinone antibacterial candidate, involving the use of 1H-pyrazol-4-ylpyridine, was optimized for large-scale production. This research contributes to the development of new antibacterial drugs (Yang et al., 2014).

Synthesis of 1H-pyrazolo[3,4-c]isothiazoles

The reaction of Appel salt with 1H-pyrazol-5-amines led to the synthesis of 1H-pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, expanding the scope of pyrazole chemistry (Koyioni et al., 2014).

Safety And Hazards

Orientations Futures

Given the diverse applications and biological activities of pyrazole derivatives, there is ongoing research interest in synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the development of more efficient synthesis methods and the exploration of their potential uses in various fields .

Propriétés

IUPAC Name |

1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDSLIPVDTVHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195820 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazol-4-amine hydrochloride | |

CAS RN |

4331-28-6 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)